molecular formula C11H7NO5 B3031584 3-Acetyl-6-nitrochromen-2-one CAS No. 53653-67-1

3-Acetyl-6-nitrochromen-2-one

Cat. No.: B3031584
CAS No.: 53653-67-1
M. Wt: 233.18 g/mol
InChI Key: GRICKQQNBMVHCM-UHFFFAOYSA-N
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Description

3-Acetyl-6-nitrochromen-2-one (CAS 53653-67-1) is a synthetic coumarin derivative with a molecular formula of C11H7NO5 and a molecular weight of 233.18 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly for constructing complex heterocyclic systems with potential biological activity. Researchers utilize its acetyl and nitro functional groups to create diverse molecular architectures, such as pyrazoles, pyrimidines, and various fused azolo compounds . Given the established role of analogous 3-acetyl coumarins in the synthesis of heterocycles evaluated for antiproliferative activity, this nitro-substituted analog presents significant research value for medicinal chemists exploring new anticancer agents . Coumarin derivatives are a pharmacologically important class of compounds, and this product is intended for use in discovery chemistry and drug development research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c1-6(13)9-5-7-4-8(12(15)16)2-3-10(7)17-11(9)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRICKQQNBMVHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337246
Record name 3-acetyl-6-nitrochromen-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53653-67-1
Record name 3-acetyl-6-nitrochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 3 Acetyl 6 Nitrochromen 2 One

Electrophilic and Nucleophilic Reactions of the Chromenone Ring System

The chromenone (or coumarin) nucleus of 3-Acetyl-6-nitrochromen-2-one is characterized by a bicyclic structure containing a benzene (B151609) ring fused to a pyran-2-one ring. nih.gov The electron-withdrawing nature of the nitro group at the 6-position significantly influences the reactivity of the entire ring system. This substitution pattern enhances the electrophilic character of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions, particularly at position 6.

Conversely, the electron-deficient nature of the pyran-2-one ring, further accentuated by the acetyl group at position 3, makes the C4 position a prime target for nucleophilic attack. This reactivity is a cornerstone for the synthesis of a wide array of heterocyclic derivatives.

Reactions of the Nitro Group on the Chromenone Scaffold

The nitro group at the 6-position is a key functional handle that can be readily transformed into other functionalities, thereby enabling the synthesis of diverse derivatives with varied electronic and steric properties.

Reduction Reactions of Nitrochromenes

The reduction of the nitro group is a fundamental transformation in the derivatization of this compound. A variety of reducing agents can be employed to achieve different reduction outcomes. nowgonggirlscollege.co.in

Complete Reduction to Amines: Catalytic hydrogenation using reagents like hydrogen gas with a palladium on carbon (Pd/C) catalyst or chemical reducing agents such as sodium borohydride (B1222165) can fully reduce the nitro group to a primary amine (6-amino-3-acetylchromen-2-one). nowgonggirlscollege.co.in This amino derivative serves as a crucial intermediate for further functionalization, including acylation and diazotization reactions.

Partial Reduction: Under controlled conditions, partial reduction to intermediate species like nitroso or hydroxylamino derivatives is possible, although less common for this specific substrate.

The following table summarizes common reduction methods for nitroarenes, which are applicable to this compound.

Reagent Product Conditions
H₂/Pd-CPrimary AmineCatalytic Hydrogenation
NaBH₄Primary AmineChemical Reduction
SnCl₂/HClPrimary AmineAcidic Reduction
Fe/HClPrimary AmineAcidic Reduction

Table 1: Common reagents for the reduction of the nitro group.

Oxidative Transformations of Nitrochromenone Derivatives

While the nitro group itself is in a high oxidation state, oxidative transformations can be performed on other parts of the molecule. For instance, the acetyl group can be oxidized. However, direct oxidation of the nitro group is not a typical reaction pathway. Instead, the focus is often on the reduction of the nitro group to an amino group, which can then be further oxidized if desired.

Reactivity of the Acetyl Moiety

The acetyl group at the 3-position is a versatile functional group that participates in a wide range of chemical transformations, significantly expanding the synthetic utility of this compound.

Condensation Reactions Involving the 3-Acetyl Group

The methyl group of the acetyl moiety is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with various electrophiles.

Knoevenagel Condensation: The acetyl group can undergo Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst like piperidine. This reaction leads to the formation of α,β-unsaturated ketones, which are valuable intermediates for further synthetic manipulations.

Claisen Condensation: Reaction with esters in the presence of a strong base can lead to the formation of β-dicarbonyl compounds.

Formation of Heterocycles: The acetyl group is a key precursor for the synthesis of various fused and appended heterocyclic systems. For example, condensation with thiourea (B124793) derivatives can lead to the formation of thiazole (B1198619) rings. vulcanchem.com Similarly, reactions with hydrazines can yield pyrazole (B372694) derivatives. A study by Gomha et al. demonstrated the utility of a related compound, 3-acetyl-6-bromochromen-2-one, in synthesizing a variety of heterocyclic compounds, a strategy that is also applicable to the nitro analogue. mdpi.com

The following table provides examples of condensation reactions involving the acetyl group of coumarin (B35378) derivatives.

Reactant Product Type Reference
Aldehydes/Ketonesα,β-Unsaturated KetonesGeneral Knowledge
Thiourea derivativesThiazoles vulcanchem.com
HydrazinesPyrazoles mdpi.com
N,N-dimethylformamide-dimethylacetalEnaminones mdpi.com

Table 2: Examples of condensation reactions of the 3-acetyl group.

Transformations of the Acetyl Functionality

Beyond condensation reactions, the acetyl group can undergo several other transformations:

Oxidation: The acetyl group can be oxidized to a carboxylic acid group (3-carboxy-6-nitrochromen-2-one) using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide in an acidic medium.

Halogenation: The methyl group of the acetyl moiety can be halogenated under appropriate conditions.

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

These transformations provide access to a wide range of derivatives with modified electronic and steric properties, which can be further exploited for various applications.

Cycloaddition Reactions of Nitrochromenone Derivatives

The activated double bond within the pyrone ring of this compound and its derivatives serves as a dienophile or dipolarophile in cycloaddition reactions, facilitating the construction of complex polycyclic systems.

1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. mdpi.com Azomethine ylides, which are transient 1,3-dipoles, are particularly useful in this regard for synthesizing the pyrrolidine (B122466) scaffold. nih.gov These ylides can be generated in situ and react with various dipolarophiles. mdpi.com The reaction of azomethine ylides with chromene derivatives, for instance, can lead to the formation of complex polycyclic structures with multiple stereocenters in a single step. nih.govresearchgate.net

For example, the 1,3-dipolar cycloaddition of non-stabilized azomethine ylides with 3-nitro-2H-chromenes results in the formation of 1-benzopyrano[3,4-c]pyrrolidines. researchgate.net This type of reaction showcases the utility of nitrochromenes in generating structurally diverse heterocyclic systems. researchgate.net The presence of the nitro group activates the double bond for cycloaddition. researchgate.net

ReactantsDipoleDipolarophileProduct
Sarcosine (B1681465) and ParaformaldehydeAzomethine Ylide3-Nitro-2-trihalomethyl-2H-chromenes1-Benzopyrano[3,4-c]pyrrolidines
Isatin, Benzylamine, and BenzylideneacetoneAzomethine YlideBenzylideneacetoneSpiropyrrolidine-oxindoles

This table illustrates examples of 1,3-dipolar cycloaddition reactions involving azomethine ylides and various dipolarophiles to yield complex heterocyclic products.

The this compound scaffold is an excellent Michael acceptor due to the electron-withdrawing effects of the acetyl and nitro groups, which activate the C3=C4 double bond for nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com In a Michael reaction, a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor). chemistrysteps.com This conjugate addition is a widely used method for forming carbon-carbon bonds. wikipedia.org

Weak nucleophiles, such as enolates, amines, and thiols, typically undergo 1,4-addition to α,β-unsaturated systems. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. wikipedia.org The versatility of the Michael addition allows for the introduction of a wide range of substituents, leading to diverse molecular architectures.

Michael Donor (Nucleophile)Michael AcceptorProduct Type
Malonic esters, Acetoacetic estersα,β-unsaturated carbonyl compounds1,4-adduct
Amines, Thiolsα,β-unsaturated carbonyl compounds1,4-adduct
Enolatesα,β-unsaturated carbonyl compounds1,4-adduct

This table presents common Michael donors that react with α,β-unsaturated carbonyl compounds in Michael addition reactions.

Formation of Fused Heterocyclic Systems from this compound Scaffolds

The reactive nature of this compound allows it to be a key starting material for the synthesis of various fused heterocyclic systems.

The synthesis of pyrazole-fused chromenones can be achieved through several synthetic routes. One common method involves the reaction of 3-formylchromones with hydrazine (B178648) derivatives. nih.gov For instance, the condensation of 3-formylchromone with 5-amino-3-methyl-1H-pyrazole can lead to the formation of chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov

Another approach is the cycloaddition of 3-(2-nitrovinyl)chromones with in situ generated N-methylhydrazones, which yields 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones. nih.gov The versatility of these methods allows for the creation of a diverse library of pyrazole-containing chromone (B188151) derivatives. nih.gov

Starting MaterialReagentFused System
3-Formylchromone5-Amino-3-methyl-1H-pyrazoleChromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one
3-(2-Nitrovinyl)chromonesN-Methylhydrazones3-(3-Aryl-1-methyl-1H-pyrazol-5-yl)chromones
3-Acetyl-6-bromo-2H-chromen-2-oneHydrazine HydratePyrazole derivative

This table outlines the formation of pyrazole-fused chromenone derivatives from different starting materials and reagents.

The synthesis of pyrrolidine-fused heterocycles often utilizes 1,3-dipolar cycloaddition reactions. researchgate.net Specifically, the reaction of azomethine ylides with activated alkenes, such as those found in nitrochromenones, provides a direct route to pyrrolidine-containing scaffolds. researchgate.net These reactions can generate multiple stereocenters with high control. nih.gov

For example, the reaction of an azomethine ylide, generated from sarcosine and paraformaldehyde, with a 3-nitro-2H-chromene derivative leads to the formation of a chromeno[3,4-c]pyrrolidine. researchgate.net This transformation highlights a powerful strategy for accessing complex, fused heterocyclic systems. nih.gov

Chromene DerivativeYlide PrecursorsFused Product
3-Nitro-2-trihalomethyl-2H-chromenesSarcosine, ParaformaldehydeChromeno[3,4-c]pyrrolidines
2H-chromene-3-carbaldehydeIsatin, L-prolineSpiro[chromeno[3,4-a]pyrrolizine-11,30-indoline]

This table details the synthesis of pyrrolidine-fused nitrochromenones through cycloaddition reactions.

The construction of pyrimidinyl chromenone systems can be achieved through condensation reactions. For instance, the reaction of chromanones with 5-aminopyrazoles can lead to the formation of benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidines. nih.gov This reaction proceeds through an initial condensation followed by a Michael addition. nih.gov

Triazole-Linked Chromenone Hybrids via Click Chemistry

The construction of hybrid molecules incorporating a 1,2,3-triazole ring has been a focal point of synthetic chemistry, largely due to the reliability and efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This strategy is readily applicable to derivatives of this compound for the creation of novel triazole-linked chromenone hybrids.

The general synthetic approach begins with the functionalization of the coumarin core to introduce either an alkyne or an azide (B81097) moiety. For instance, the 6-nitro group could potentially be reduced to an amine and then converted to an azide, or the acetyl group could be used as a handle to introduce a linker terminating in an alkyne or azide. A more direct and commonly reported method for other coumarin derivatives involves the modification of a hydroxyl group on the chromenone ring. nih.gov While this compound lacks a hydroxyl group for direct propargylation, a synthetic equivalent could be prepared.

The key reaction involves the cycloaddition between a chromenone-containing alkyne and an organic azide, or vice versa, in the presence of a copper(I) catalyst. This catalyst is often generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate. The reaction proceeds under mild conditions, often in a mixture of solvents like water and tert-butanol, to afford the 1,4-disubstituted 1,2,3-triazole product with high regioselectivity and yield. nih.gov

An illustrative pathway could involve the synthesis of a propargylated chromenone, which is then reacted with a variety of substituted aromatic azides. nih.govnih.gov This modular approach allows for the generation of a library of triazole-chromenone hybrids, where the diversity is introduced through the azide component.

Table 1: Representative Azide Components for Click Chemistry with Alkyne-Functionalized Chromenones

Azide Precursor Type Resulting Substituent on Triazole Ring
Substituted Benzyl Azides Variously substituted phenylmethyl groups
Azido-Benzenesulfonamides Sulfonamide-functionalized phenyl groups

The successful formation of the triazole ring is confirmed by spectroscopic methods. In ¹H NMR spectroscopy, a characteristic singlet peak appears in the aromatic region, corresponding to the C-5 proton of the 1,2,3-triazole ring. nih.gov Concurrently, the signals corresponding to the terminal alkyne proton disappear, confirming the completion of the cycloaddition reaction. nih.gov

Thiazolyl-Coumarin Architectures

The synthesis of thiazole-containing coumarins represents another significant derivatization of the this compound scaffold. The Hantzsch thiazole synthesis and related multicomponent reactions are powerful tools for constructing the thiazole ring directly onto the coumarin framework.

A common and effective method involves the reaction of a thiosemicarbazone derivative of the parent coumarin with an α-haloketone or a similar electrophile. mdpi.com First, this compound is condensed with thiosemicarbazide, typically in the presence of an acid catalyst like hydrochloric acid, to form the corresponding 2-(1-(6-nitro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide. mdpi.com This thiosemicarbazone intermediate is the key building block for the subsequent cyclization.

The cyclization to form the thiazole ring can be achieved by reacting the thiosemicarbazone with various reagents. For example, reaction with hydrazonoyl chlorides in the presence of a base like triethylamine (B128534) (TEA) leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles. mdpi.com

Alternatively, a one-pot, three-component reaction provides a more direct and efficient route to thiazolyl-coumarins. frontiersin.orgfrontiersin.org In this approach, this compound, thiosemicarbazide, and a suitable third component, such as a hydrazonoyl halide, are reacted together. frontiersin.orgfrontiersin.org This reaction can be promoted by various catalysts and conditions, including the use of basic catalysts like triethylamine or eco-friendly catalysts such as chitosan, often under ultrasonic irradiation to enhance reaction rates. frontiersin.orgfrontiersin.org This methodology allows for the facile assembly of complex structures linking the thiazole ring to the coumarin moiety. frontiersin.orgfrontiersin.org

Another synthetic route involves the initial bromination of the acetyl group of this compound to yield 3-(2-bromoacetyl)-6-nitro-2H-chromen-2-one. This α-bromoacetyl derivative is a versatile intermediate that can be reacted with various thioamides or thioureas to construct the thiazole ring according to the Hantzsch synthesis.

Table 2: Key Intermediates and Reagents in the Synthesis of Thiazolyl-Coumarins

Starting Material / Intermediate Reagent(s) Resulting Structure Type Reference
This compound Thiosemicarbazide Thiosemicarbazone of the coumarin mdpi.com
Thiosemicarbazone of coumarin Hydrazonoyl Chlorides Thiazole/Thiadiazole-linked coumarin mdpi.com
This compound Thiosemicarbazide, Hydrazonoyl Halides Thiazolyl-coumarin frontiersin.orgfrontiersin.org

The structures of the resulting thiazolyl-coumarin architectures are typically confirmed through extensive spectroscopic analysis, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, ensuring the correct connectivity and substitution pattern. mdpi.comnih.gov

Spectroscopic Analysis and Structural Elucidation of 3 Acetyl 6 Nitrochromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both one-dimensional and two-dimensional NMR techniques are instrumental in assigning the protons and carbons of the 3-Acetyl-6-nitrochromen-2-one framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum of this compound provides key information about the chemical environment of the hydrogen atoms. The acetyl group's protons typically appear as a sharp singlet. The protons on the aromatic ring exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group and the heterocyclic ring system.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbons of the acetyl and lactone groups, the carbons attached to the nitro group, and the other aromatic and vinylic carbons all resonate at distinct chemical shifts, allowing for a complete assignment of the carbon framework. For instance, in a related derivative, 3-cyclohexyl-6-nitro-2H-chromen-2-one, the carbon signals were assigned with values including δ 160.0, 148.9, and 137.3. rsc.org

Table 1: Representative NMR Data for this compound Derivatives

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~2.6-2.8 singlet Acetyl protons
¹H (Varies) (Varies) Aromatic protons
¹³C (Varies) - Carbonyl (acetyl)
¹³C (Varies) - Carbonyl (lactone)
¹³C (Varies) - Aromatic carbons

Note: Specific chemical shifts can vary based on the solvent and the specific derivative being analyzed.

Two-Dimensional NMR Techniques (e.g., COSY, ADEQUATE)

To resolve any ambiguities in the one-dimensional spectra and to establish connectivity between atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would confirm the coupling between adjacent protons on the aromatic ring, aiding in their unambiguous assignment. ceon.rs

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments establish correlations between protons and carbons. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings (typically 2-3 bonds). ceon.rsresearchgate.net These are crucial for definitively linking the acetyl protons to their corresponding carbon and for assigning the quaternary carbons of the chromenone core.

Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is particularly useful for confirming the orientation of substituents. ceon.rs While not as common for this specific compound, techniques like ADEQUATE can provide information about carbon-carbon connectivity. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural features.

The most prominent peaks include:

A strong absorption for the C=O stretch of the lactone carbonyl group.

Another strong C=O stretching vibration from the acetyl group, typically around 1710-1720 cm⁻¹. utdallas.edu

Characteristic absorptions for the nitro group (NO₂), usually appearing as two strong bands corresponding to asymmetric and symmetric stretching.

Vibrations associated with the C=C bonds of the aromatic and pyrone rings.

C-H stretching and bending vibrations for the acetyl and aromatic protons. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Wavenumber Range (cm⁻¹) Intensity
C=O (Lactone) ~1720-1740 Strong
C=O (Acetyl) ~1680-1700 Strong
NO₂ (Asymmetric Stretch) ~1500-1560 Strong
NO₂ (Symmetric Stretch) ~1300-1370 Strong
C=C (Aromatic) ~1450-1600 Medium-Weak

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromenone Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like chromenones. The spectrum of this compound is expected to show distinct absorption maxima (λ_max) corresponding to π → π* and n → π* transitions.

The extended conjugation of the chromenone system, further influenced by the electron-withdrawing nitro group and the acetyl group, dictates the positions of these absorption bands. The presence of the nitro group often leads to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted chromenone. The solvent used for the analysis can also influence the spectrum due to solvatochromic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₇NO₅), the molecular weight is 233.18 g/mol . nih.gov

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 233. nih.gov The fragmentation pattern would likely involve the loss of neutral fragments, such as:

Loss of the acetyl group (CH₃CO•, 43 u)

Loss of a nitro group (NO₂, 46 u)

Loss of carbon monoxide (CO, 28 u) from the lactone ring. libretexts.org

Analysis of these fragment ions helps to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. rsc.org

X-ray Crystallography for Definitive Structural Determination

While spectroscopic methods provide powerful evidence for the structure of this compound, X-ray crystallography offers the most definitive and unambiguous structural determination. libretexts.organton-paar.com This technique requires a single, high-quality crystal of the compound.

By diffracting X-rays, the crystal provides a three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. libretexts.org This analysis yields crucial information, including:

Bond lengths and angles

Torsional angles, which define the conformation of the molecule

The planarity of the chromenone ring system

Intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. researchgate.net

X-ray crystallographic data for derivatives of this compound would provide invaluable benchmark information for validating the structures proposed by other spectroscopic methods and for understanding its solid-state packing and potential polymorphic forms. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel synthetic compounds, providing quantitative data on the elemental composition of a substance. This method is instrumental in confirming the empirical formula of a newly synthesized molecule by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values derived from the proposed molecular formula. The close agreement between the found and calculated values, typically within a ±0.4% margin, serves as a crucial validation of the compound's structure and purity.

For this compound, the molecular formula is established as C₁₁H₇NO₅. Based on this formula, the theoretical elemental composition is calculated to be approximately 56.66% Carbon, 3.03% Hydrogen, and 6.01% Nitrogen. While its synthesis and spectroscopic characterization are documented, specific experimental elemental analysis data for this parent compound were not detailed in the reviewed literature. However, numerous studies on its derivatives provide comprehensive elemental analysis, substantiating their respective proposed structures.

The synthesis of various heterocyclic systems derived from chromen-2-one precursors often involves multi-step reactions. Following the synthesis and purification of these derivatives, elemental analysis is routinely performed to confirm that the intended molecular transformations have occurred and to verify the empirical formula of the final products.

For instance, in the synthesis of various bromo-substituted coumarin (B35378) derivatives, elemental analysis has been pivotal in confirming their structures. The data presented in the table below showcases a range of these compounds, illustrating the consistent agreement between the calculated and experimentally found elemental percentages. This consistency across a series of related compounds lends confidence to the structural assignments.

Detailed research findings for several derivatives are summarized in the following data table:

Compound NameMolecular FormulaAnalysis%C%H%N
3-(Benzo ijrpr.comresearchgate.netimidazo[1,2-a]pyrimidin-4-yl)-6-bromo-2H-chromen-2-oneC₁₉H₁₀BrN₃O₂Calculated58.182.5710.71
Found58.122.4610.53
6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-oneC₁₂H₇BrN₂O₂Calculated49.512.429.62
Found49.482.419.47
6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-oneC₁₈H₁₁BrN₂O₂Calculated58.883.027.63
Found58.643.017.48
3-(1-((5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-bromo-2H-chromen-2-oneC₂₁H₁₅BrN₄O₃SCalculated52.183.1311.59
Found52.123.1111.46
6-Bromo-3-(1,3-diphenyl-1H-pyrazole-4-carbonyl)-2H-chromen-2-oneC₂₅H₁₅BrN₂O₃Calculated63.713.215.94
Found63.643.185.79
3-(3-(2-Naphthoyl)isoxazole-4-carbonyl)-6-bromo-2H-chromen-2-oneC₂₄H₁₂BrNO₅Calculated60.782.552.95
Found60.492.522.76
2-Amino-4-(4-chlorophenyl)-6-(6-nitro-2-oxo-2H-chromen-8-yl)-nicotinonitrileC₂₉H₁₇ClN₄O₆Calculated62.993.1010.13
Found62.863.1310.21
Ethyl 2-amino-4-(4-chlorophenyl)-6-(6-nitro-2-oxo-2H-chromen-8-yl)-5-oxocyclohex-1-ene-1-carboxylateC₃₁H₂₃ClN₂O₉Calculated61.753.844.65
Found61.824.024.54

Theoretical and Computational Studies of 3 Acetyl 6 Nitrochromen 2 One and Chromenone Analogs

Molecular Docking Investigations of Ligand-Target Interactions

Protein-Ligand Binding Modes and Interaction Analysis

Molecular docking studies on chromenone analogs have revealed key binding modes within various protein active sites. For instance, in studies of coumarin (B35378) derivatives as potential inhibitors for enzymes like monoamine oxidases (MAOs), the chromenone core is often observed to engage in π–π stacking interactions with aromatic residues such as tryptophan in the active site. mdpi.com The acetyl and nitro groups of 3-Acetyl-6-nitrochromen-2-one are expected to form specific interactions that anchor the ligand within the binding pocket. The acetyl group can act as a hydrogen bond acceptor, while the nitro group, being strongly electron-withdrawing, can participate in electrostatic interactions.

In a study on coumarin-3-acyl derivatives as MAO inhibitors, it was found that the orientation of the substituents on the coumarin ring plays a critical role in the binding affinity and selectivity. researchgate.net For this compound, the acetyl group at position 3 and the nitro group at position 6 would dictate its orientation within an enzyme's active site, likely positioning the chromenone ring for optimal hydrophobic and aromatic interactions. While specific docking studies on this compound are not extensively reported, research on similar nitrocoumarins suggests that the nitro group can form hydrogen bonds and electrostatic interactions with receptor residues, contributing to the stability of the ligand-protein complex. jddtonline.info

Prediction of Binding Energies

The binding energy is a key parameter derived from molecular docking studies that quantifies the binding affinity between a ligand and its target protein. Lower binding energies typically indicate a more stable protein-ligand complex. For chromenone analogs, binding energies can vary significantly depending on the nature and position of the substituents.

Table 1: Predicted Binding Energies of Selected Chromenone Analogs against Various Protein Targets (Illustrative)
CompoundProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
Coumarin-3-carboxylic acid analogMAO-B-7.76 (pIC50)Tyr435, Gln206
4-Chloro-3-nitrocoumarinp38a Mitogen-activated protein kinase 14Not specifiedNot specified
3-Acetyl-7,8-dihydroxycoumarinNot specifiedNot specifiedNot specified

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a deeper understanding of its conformational stability and flexibility. nih.govbnl.govdovepress.com These simulations can reveal how a ligand like this compound adapts its conformation upon binding to a protein and the stability of the resulting complex.

For coumarin derivatives, MD simulations have been used to assess the stability of the ligand-protein complex by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. The simulations can also highlight the flexibility of different parts of the molecule, which can be crucial for its biological activity. nih.gov While specific MD simulation data for this compound is scarce, the general principles from studies on similar molecules would apply. The rigidity of the chromenone core combined with the rotational freedom of the acetyl group would be key features of its dynamic behavior.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. uni-muenchen.de These methods can predict various molecular properties, including electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT calculations have been employed to study the electronic structure and reactivity of coumarin derivatives. researchgate.netresearchgate.netijert.org For this compound, DFT methods such as B3LYP with a 6-311++G(d,p) basis set can be used to optimize the molecular geometry and calculate the electrostatic potential (ESP) map. The ESP map helps in identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its reactivity. The electron-withdrawing nature of the nitro group and the acetyl group significantly influences the electron distribution across the chromenone ring system.

Studies on nitro-coumarins have used DFT to compute reactivity indices, which provide a quantitative measure of the molecule's stability and reactivity. researchgate.net These calculations can help in understanding the chemical behavior of this compound in various chemical reactions.

Table 2: Calculated Electronic Properties of a Nitro-coumarin Analog (N1) using DFT (B3PW91/6-31G(d,p)) researchgate.net
ParameterValue
Total Energy (a.u.)-814.07
Dipole Moment (Debye)7.78
EHOMO (eV)-7.98
ELUMO (eV)-3.71
Energy Gap (ΔE) (eV)4.27

Molecular Orbital Analysis

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich parts of the chromenone ring, while the LUMO is likely to be concentrated on the electron-deficient nitro and acetyl groups. jddtonline.info This distribution facilitates intramolecular charge transfer (ICT), which is a characteristic feature of many fluorescent molecules. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability. DFT calculations on 4-Chloro-3-nitrocoumarin have shown that the LUMO is predominantly located over the nitro group, indicating its susceptibility to nucleophilic attack. jddtonline.info A similar trend would be anticipated for this compound.

Prediction of Electronic Transitions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic transitions of chromenone derivatives. These studies provide insights into the photophysical properties of these compounds, which are crucial for applications in materials science, such as fluorescent dyes.

For instance, the electronic transitions of 3-acetyl-2H-chromen-2-ones are influenced by the substituents on the chromenone core. The introduction of electron-donating or electron-accepting groups can modulate the intramolecular charge transfer (ICT), which in turn affects the absorption and emission spectra. mdpi.com TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and emission, which often correlate well with experimental data obtained from UV-Vis and fluorescence spectroscopy. mdpi.com

Studies on related nitro-substituted heterocyclic systems, such as 3-nitro-2-isoxazolines, have utilized quantum chemical calculations to understand their electronic structure and reactivity. researchgate.net Similar approaches can be applied to this compound to elucidate the role of the nitro and acetyl groups in its electronic properties. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic transitions and photophysical behavior of the molecule.

Structure-Activity Relationship (SAR) Derivations

The biological activities of this compound and its analogs are intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies aim to identify the key structural features responsible for their therapeutic effects.

For many chromenone derivatives, the nature and position of substituents on the coumarin ring are critical determinants of their biological activity. For example, in a series of 6-bromo-2H-chromen-2-one derivatives, the introduction of various heterocyclic moieties at the 3-position led to compounds with significant antiproliferative activity against liver carcinoma cells. mdpi.com Specifically, pyrazolo[1,5-a]pyrimidine, thiazole (B1198619), and 1,3,4-thiadiazole (B1197879) derivatives showed promising antitumor activity. mdpi.com

In the context of antifungal activity, SAR studies on coumarin derivatives have shown that electron-withdrawing groups, such as a nitro group, can enhance activity. mdpi.com The presence of an O-substitution and a short aliphatic chain were also found to be favorable for antifungal action. mdpi.com This suggests that the nitro group in this compound could contribute positively to certain biological activities.

Furthermore, the synthetic versatility of the acetyl group at the 3-position allows for the creation of a diverse library of derivatives. By reacting the acetyl group with various reagents, new heterocyclic rings can be fused to the chromenone core, leading to novel compounds with potentially enhanced or different biological profiles. The exploration of such derivatives is a common strategy in drug discovery to optimize the activity of a lead compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a compound with its biological activity. wikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to predict the activity of new, untested compounds. mdpi.com

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, building a mathematical model (e.g., using multiple linear regression or machine learning algorithms), and validating the model's predictive power. mdpi.comnih.gov

For chromenone analogs, QSAR studies can identify the specific descriptors that are most influential for a particular biological activity. For example, a QSAR study on thiazolidine-4-one derivatives with antitubercular activity identified descriptors related to polarizability, electronegativity, and surface area as being positively correlated with activity. nih.gov Similarly, for a series of benzimidazole (B57391) derivatives, descriptors such as the dipole moment and the energy of the highest occupied molecular orbital (EHOMO) were found to be important for their anthelmintic activity. biolscigroup.us

While specific QSAR models for this compound are not extensively reported, the general principles of QSAR can be applied to this class of compounds. By synthesizing and testing a series of analogs with variations in the substituents, a robust QSAR model could be developed to guide the design of more potent and selective therapeutic agents.

Table 1: Key Steps in QSAR Model Development

Step Description
Data Set Selection A group of molecules with experimentally determined biological activity is chosen.
Descriptor Calculation Numerical values representing various physicochemical and structural properties of the molecules are computed.
Model Building A mathematical relationship between the descriptors and the biological activity is established using statistical methods.

| Model Validation | The predictive ability of the model is assessed using both internal and external validation techniques. |

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

In silico tools are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of new chemical entities. nih.gov These predictions help to identify compounds with favorable profiles for further development, thereby reducing the time and cost associated with experimental studies. nih.gov

For this compound and its analogs, various computational models can be employed to assess their drug-likeness. One of the most common approaches is the use of Lipinski's "Rule of Five," which provides a set of simple physicochemical parameters that are often associated with good oral bioavailability. researchgate.net These parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Beyond simple rules, more sophisticated in silico models can predict a wide range of ADME properties, such as human intestinal absorption, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. nih.govresearchgate.net For instance, the SwissADME web server is a popular tool that provides predictions for a variety of pharmacokinetic and physicochemical properties.

While specific in silico ADME predictions for this compound are not widely published, studies on related heterocyclic compounds have demonstrated the utility of these methods. researchgate.netresearchgate.net For example, in silico ADME predictions for a series of pyrrolidine (B122466) derivatives suggested favorable pharmacokinetic properties, indicating their potential as orally available drug candidates. researchgate.net Similar analyses can be performed for this compound to evaluate its potential as a drug candidate and to guide the design of analogs with improved pharmacokinetic profiles.

Table 2: Common In Silico Pharmacokinetic and Drug-Likeness Parameters

Parameter Description
Molecular Weight (MW) The mass of a molecule.
LogP A measure of the lipophilicity of a compound.
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds in a molecule.
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms in a molecule.
Topological Polar Surface Area (TPSA) A descriptor that correlates with drug transport properties.
Human Intestinal Absorption (HIA) Prediction of the extent of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability Prediction of the ability of a compound to cross the blood-brain barrier.

| Cytochrome P450 (CYP) Inhibition | Prediction of the potential for a compound to inhibit major drug-metabolizing enzymes. |

Biological Activities and Molecular Mechanisms of 3 Acetyl 6 Nitrochromen 2 One Analogs in Vitro and in Silico Research

Anti-Cancer Activity and Cellular Mechanisms

Coumarin (B35378) derivatives have demonstrated a range of anti-cancer activities through various cellular mechanisms. These compounds have been shown to inhibit the growth of cancer cells, trigger programmed cell death (apoptosis), and interfere with the cell division cycle. Furthermore, they can modulate the activity of key enzymes involved in cancer progression, such as kinases and histone deacetylases.

Inhibition of Cancer Cell Proliferation (In Vitro Studies)

Numerous studies have highlighted the ability of coumarin analogs to inhibit the proliferation of various cancer cell lines. This anti-proliferative activity is a key indicator of their potential as anti-cancer agents. The effectiveness of these compounds is often evaluated by determining their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates a higher potency of the compound.

The anti-proliferative effects of coumarin derivatives have been observed across a wide range of cancer types, including leukemia, breast cancer, colon cancer, and liver cancer. The specific substitutions on the coumarin ring structure can significantly influence the potency and selectivity of these compounds against different cancer cell lines.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells from the body. Many anti-cancer drugs exert their effects by inducing apoptosis in tumor cells. Coumarin derivatives have been shown to trigger apoptosis through various mechanisms. semanticscholar.org

One of the primary pathways involves the mitochondria, the powerhouses of the cell. semanticscholar.org Coumarin analogs can disrupt the mitochondrial membrane, leading to the release of pro-apoptotic proteins such as cytochrome c. mdpi.com This, in turn, activates a cascade of enzymes called caspases, which are the executioners of apoptosis. Specifically, the activation of caspase-9, an initiator caspase, and caspase-3, an effector caspase, has been observed following treatment with coumarin derivatives. semanticscholar.org

Furthermore, these compounds can modulate the expression of proteins belonging to the Bcl-2 family, which are key regulators of apoptosis. semanticscholar.org They can decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the levels of pro-apoptotic proteins like Bax, thereby shifting the balance towards cell death. mdpi.com

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to uncontrolled cell proliferation. Coumarin derivatives have been found to interfere with the cell cycle, causing an arrest at specific phases, which prevents cancer cells from dividing.

Studies have shown that coumarin analogs can induce cell cycle arrest at the G0/G1 and G2/M phases. mdpi.commdpi.com For instance, in human cervical cancer HeLa cells, coumarin treatment led to a decrease in the expression of proteins associated with the G0/G1 phase, resulting in cell cycle arrest at this stage. mdpi.com Similarly, in human breast cancer MCF-7 cells, certain coumarin derivatives have been observed to cause an accumulation of cells in the G2/M phase. mdpi.com This modulation of cell cycle progression is a significant mechanism contributing to the anti-proliferative effects of these compounds.

Inhibition of Kinase Activities (e.g., PI3K, General Kinases)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and proliferation. nih.gov Aberrant activation of this pathway is a common feature in many types of cancer. Coumarin derivatives have emerged as promising inhibitors of this pathway. nih.gov

By targeting and inhibiting PI3K, these compounds can block the downstream signaling cascade, leading to a reduction in cancer cell survival and proliferation. nih.gov The inhibition of the PI3K/Akt pathway by coumarin analogs has been demonstrated in various cancer cell lines, including HL-60 (leukemia) and HepG2 (liver cancer). This inhibitory action often leads to the induction of apoptosis.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression. researchgate.net In cancer, the abnormal activity of HDACs can lead to the silencing of tumor suppressor genes. Therefore, inhibitors of HDACs are being actively investigated as anti-cancer drugs.

A series of novel 3-nitro-2H-chromene derivatives, which are structurally similar to 3-Acetyl-6-nitrochromen-2-one, have been synthesized and evaluated as HDAC inhibitors. researchgate.net Many of these compounds exhibited potent growth inhibitory activity against a panel of cancer cell lines and were found to be more effective than some established HDAC inhibitors. researchgate.net Specifically, certain analogs demonstrated selective inhibition of HDAC1 and HDAC2 over HDAC6. researchgate.net

Antiproliferative Effects on Specific Cancer Cell Lines

The anti-proliferative activity of various coumarin analogs has been tested against a range of human cancer cell lines. The following table summarizes the IC50 values of different coumarin derivatives against the specified cell lines. It is important to note that these results are for analogs of this compound, and not the specific compound itself.

Cancer Cell LineCancer TypeCompound/AnalogIC50 (µM)Reference
HL-60Leukemia8-nitro-7-hydroxycoumarin- nih.gov
MCF-7Breast Cancer3-acetylcoumarin (B160212) derivativesNon-cytotoxic
HepG-2Liver CancerPyrazolo[1,5-a]pyrimidine 7c (analog of 3-Acetyl-6-bromo-2H-chromen-2-one)2.70 ± 0.28 nih.gov
HCT-116Colon Cancer---
A-549Lung Cancer3-nitro-2H-chromene derivativesGood growth inhibitory activity researchgate.net
SK-OV-3Ovarian Cancer---
HT-29Colon Cancer---
Colo-205Colon Cancer---

Caspase Enzyme Activation and Apoptotic Pathways

The cytotoxic effects of various coumarin derivatives, including analogs of this compound, are often linked to their ability to induce apoptosis, or programmed cell death. Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. The process is primarily executed by a family of cysteine proteases known as caspases.

Apoptotic signaling is broadly divided into two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov

Intrinsic Pathway: This pathway is initiated by cellular stress, such as DNA damage or oxidative stress. It leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1) and procaspase-9 to form a complex called the apoptosome, which activates caspase-9. nih.gov Activated caspase-9, an initiator caspase, then proceeds to activate downstream executioner caspases like caspase-3. nih.gov

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface receptors. This interaction leads to the recruitment of adaptor proteins and procaspase-8, forming the death-inducing signaling complex (DISC), where caspase-8 is activated. nih.gov Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Research on structurally related heterocyclic compounds has demonstrated these mechanisms. For instance, a benzothiazole derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), was shown to induce apoptosis in human leukemia cells by increasing reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and inducing the release of cytochrome c. nih.gov This process led to the activation of caspase-9 and caspase-3, confirming that the cell death occurs through the mitochondrial-dependent apoptotic pathway. nih.gov While direct studies on this compound are limited, the known antitumor activities of coumarin analogs suggest that their mechanism of action likely involves the induction of apoptosis through the activation of these critical caspase cascades. nih.govnih.govmdpi.com

Anti-Microbial Efficacy and Mode of Action

Analogs of this compound, particularly those within the broader chromene family, have been investigated for their potential as antimicrobial agents. These studies explore their effectiveness against a range of pathogenic bacteria and fungi.

Research has shown that the antibacterial activity of chromene derivatives can be highly dependent on their specific structural features and the type of bacteria being targeted. Halogenated 3-nitro-2H-chromenes, for example, have demonstrated notable bioactivity against Gram-positive bacteria but were found to be largely ineffective against Gram-negative strains. nih.gov

The effectiveness of these compounds against multidrug-resistant (MDR) strains of Staphylococcus aureus and Staphylococcus epidermidis highlights their potential therapeutic value. nih.gov The substitution pattern on the chromene core is critical, with tri-halogenated derivatives displaying more potent anti-staphylococcal activity compared to their mono-halogenated counterparts. nih.gov In contrast, other studies on derivatives of 6-bromo-3-(2-bromo-acetyl)-2-H-chromen-2-one have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the nature of the substituent at the 3-position also plays a crucial role in determining the spectrum of activity. researchgate.net

Compound ClassActivity Against Gram-Positive Bacteria (e.g., S. aureus)Activity Against Gram-Negative BacteriaReference
Halogenated 3-nitro-2H-chromenesEffective, particularly tri-halogenated derivativesNon-effective nih.gov
Derivatives of 6-bromo-3-(2-bromo-acetyl)-2-H-chromen-2-oneReported activityReported activity researchgate.net

Coumarin derivatives have also been evaluated for their antifungal properties. researchgate.net The development of new antifungal agents is critical due to the rise of drug-resistant fungal infections. Pathogenic fungi such as Candida albicans, Aspergillus fumigatus, and Colletotrichum species are common targets in antifungal research. mdpi.comnih.gov

Studies on various synthesized coumarin derivatives have demonstrated good to moderate in vitro activity against different fungal strains. researchgate.netresearchgate.net The mechanism of action for antifungal compounds can vary, from disrupting the fungal cell membrane to inhibiting essential enzymes or cellular pathways like respiration. mdpi.com For instance, some antifungal agents work by inhibiting the alternative oxidase (AOX) enzyme, which allows the fungus to bypass conventional respiratory inhibition. mdpi.com The broad biological activities of the coumarin scaffold suggest its potential as a promising starting point for the development of novel antifungal drugs.

Antimicrobial agents are typically classified based on their mechanism of action as either bactericidal or bacteriostatic.

Bactericidal agents actively kill bacteria. Their mechanisms often involve irreversible damage to critical cellular structures or processes, such as cell wall synthesis (e.g., β-lactams) or DNA replication and repair (e.g., fluoroquinolones). nih.govresearchgate.net

Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them, effectively keeping the bacterial population in a stationary phase. nih.gov These agents commonly target processes like protein synthesis (e.g., clindamycin, chloramphenicol), giving the host's immune system time to eliminate the pathogens. nih.govresearchgate.net

For chromene derivatives, the distinction between these mechanisms is important for their potential clinical application. The determination of both the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) can elucidate the nature of an antimicrobial compound. Research on 3-nitro-2H-chromene derivatives has involved the determination of MBC values, indicating that their bactericidal potential is a key area of investigation. nih.gov

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the drug that completely prevents the visible growth of a specific microorganism under controlled in vitro conditions. nih.gov MIC values are crucial for assessing the susceptibility or resistance of a bacterial strain to a particular antibiotic and for guiding the development of new antimicrobial agents. nih.gov

For analogs of this compound, MIC values have been determined against various bacterial strains. Studies on halogenated 3-nitro-2H-chromenes revealed a strong dependence of MIC on the compound's structure. Tri-halogenated derivatives exhibited potent activity, with MIC values as low as 1-4 µg/mL against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov In contrast, derivatives with electron-donating groups were found to be significantly less active, with MIC values often exceeding 128 µg/mL. nih.gov

Compound/Analog ClassBacterial StrainReported MIC (µg/mL)Reference
Mono-halogenated nitrochromenesStaphylococcal strains8–32 nih.gov
Tri-halogenated 3-nitro-2H-chromenesStaphylococcal strains1–8 nih.gov
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMDR S. aureus4 nih.gov
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMDR S. epidermidis1–4 nih.gov
Nitrochromenes with electron-donating groupsStaphylococcal strains>128 nih.gov

Enzyme Inhibition in Neurodegeneration Research

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal function. A key therapeutic strategy involves the inhibition of specific enzymes that play a role in the pathophysiology of these diseases. nih.gov Notable enzyme targets include:

Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which can help alleviate some cognitive symptoms of Alzheimer's disease. nih.gov

Butyrylcholinesterase (BuChE): In the advanced stages of Alzheimer's, BuChE activity becomes more prominent in the brain, and its inhibition is also a therapeutic goal. nih.govnih.gov

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the degradation of neurotransmitters like dopamine and serotonin. MAO-B inhibitors, in particular, are used to treat Parkinson's disease. nih.gov

While the coumarin scaffold is known for a wide array of biological activities, research specifically linking this compound and its direct analogs to enzyme inhibition in neurodegeneration is not yet extensively documented. However, the search for novel enzyme inhibitors is an active area of pharmaceutical research, and other heterocyclic scaffolds, such as tetrahydroisoquinolines, have been investigated for their anti-Alzheimer properties. nuph.edu.ua Given the structural versatility and established biological relevance of coumarins, their potential as inhibitors of enzymes implicated in neurodegenerative diseases presents a plausible and interesting avenue for future research.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms

The quest for effective treatments for neurodegenerative diseases like Alzheimer's has highlighted the importance of cholinesterase inhibitors. nih.gov Analogs of this compound, belonging to the broader class of coumarins, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. nih.gov A decrease in acetylcholine levels is a hallmark of Alzheimer's disease. nih.gov

In vitro studies have demonstrated that various coumarin derivatives exhibit a range of inhibitory activities against both AChE and BChE. For instance, a series of N1-(coumarin-7-yl) derivatives showed moderate inhibitory activity against AChE, with IC50 values ranging from 42.5 ± 2.68 to 442 ± 3.30 μM. nih.gov However, these same compounds displayed significant activity against BChE, with IC50 values as low as 2.0 ± 1.4 nM. nih.gov This suggests a degree of selectivity for BChE in some analogs.

Similarly, a series of coumarin-3-carboxamide-N-morpholine hybrids were synthesized and evaluated as cholinesterase inhibitors. nih.gov Most of these compounds were found to be potent inhibitors of AChE, while their activity against BChE was moderate to weak. nih.gov One of the most active compounds, a propylmorpholine derivative, demonstrated AChE inhibitory activity 1.78 times greater than the standard drug rivastigmine. nih.gov Another analog, an ethylmorpholine derivative with a 6-bromocoumarin moiety, showed anti-BuChE activity comparable to rivastigmine. nih.gov

The mechanism of inhibition often involves a dual binding interaction with the enzyme. nih.gov Molecular docking studies have revealed that these coumarin analogs can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.netresearchgate.net The planar and aromatic nature of the coumarin ring is a key structural feature that facilitates interaction with the PAS through π-π stacking. researchgate.net This dual-binding capability is a desirable trait for potential Alzheimer's therapies as it can interfere with both acetylcholine hydrolysis and the AChE-induced aggregation of amyloid-β peptides. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activities of Selected Coumarin Analogs

Compound SeriesTarget EnzymeIC50 RangeReference
N1-(coumarin-7-yl) derivativesAChE42.5 ± 2.68 to 442 ± 3.30 μM nih.gov
N1-(coumarin-7-yl) derivativesBChE2.0 ± 1.4 nM to 442 ± 3.30 μM nih.gov
Coumarin-3-carboxamide-N-morpholine hybridsAChEPotent Inhibition (one derivative 1.78x more active than rivastigmine) nih.gov
Coumarin-3-carboxamide-N-morpholine hybridsBChEModerate to Weak Inhibition (one derivative comparable to rivastigmine) nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Potentials

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders. scienceopen.comnih.gov Coumarin derivatives, including those related to this compound, have been identified as promising MAO inhibitors. scienceopen.com

Research has shown that the substitution pattern on the coumarin ring system plays a crucial role in the inhibitory activity and selectivity towards MAO-A and MAO-B. researchgate.netnih.gov For instance, 3-acetylcoumarins have been reported as highly potent and selective MAO-B inhibitors. iiarjournals.org A study on a series of 3-acetylcoumarins found that a derivative with dichloro substitution at the C-7 and C-8 positions exhibited an IC50 value of 0.31 ± 0.04 μM for hMAO-B. iiarjournals.orgnih.gov Other derivatives with methoxy and ethoxy groups at the C-8 position also showed increased inhibition of the hMAO-A enzyme, with IC50 values ranging from 0.96 to 2.31 μM. iiarjournals.orgiiarjournals.org

The nature of the substituent at the C-3 position has a significant impact on MAO-B inhibitory potency. researchgate.netiiarjournals.org Coumarin-3-carboxylic acids have been identified as reversible and selective inhibitors of the MAO-B isoform. researchgate.net Furthermore, the presence of chlorine and/or bromine groups at the C-6 and C-8 positions of 3-acetylcoumarin has been shown to greatly enhance MAO-B inhibitory potency and selectivity. iiarjournals.org

Table 2: MAO Inhibitory Activities of Selected 3-Acetylcoumarin Analogs

CompoundTarget EnzymeIC50 ValueReference
3-acetylcoumarin with dichloro (-diCl) at C-7, C-8hMAO-B0.31 ± 0.04 μM iiarjournals.orgnih.gov
3-acetylcoumarins with 8-OCH3, 8-OCH2CH3, or 6,8-diClhMAO-A0.96 - 2.31 μM iiarjournals.orgiiarjournals.org
Unsubstituted 3-acetylcoumarinhMAO-B1.25 μM iiarjournals.org

β-Secretase Inhibition Studies

β-secretase (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-β peptides that form plaques in the brains of Alzheimer's patients. nih.gov Therefore, inhibiting BACE1 is a major therapeutic target. nih.gov Studies on naturally occurring coumarins have shown that certain structural classes exhibit inhibitory activity against β-secretase.

Specifically, furanocoumarins have been identified as inhibitors of BACE1 activity, while simple coumarins and pyranocoumarins were found to be inactive. nih.govresearchgate.net Among the furanocoumarins tested, 5-geranyloxy-8-methoxypsoralen was the most potent inhibitor, with an IC50 value of 9.9 μM. nih.govresearchgate.net Other furanocoumarin derivatives, such as 8-geranyloxypsoralen and bergamottin, also inhibited BACE1 with IC50 values below 25.0 μM. nih.govresearchgate.net These findings suggest that the furan ring fused to the coumarin core is crucial for β-secretase inhibitory activity. The lipophilicity and smaller size of furanocoumarins are thought to facilitate their ability to cross the blood-brain barrier, making them attractive candidates for further development. researchgate.net

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Noncompetitive)

Understanding the kinetic mechanism of enzyme inhibition is vital for drug design and development. Kinetic studies on coumarin analogs have revealed different modes of inhibition for various enzymes. For instance, in the context of β-secretase inhibition, analyses using Dixon and Cornish-Bowden plots showed that some furanocoumarin derivatives act as mixed-type inhibitors. nih.govresearchgate.net Another furanocoumarin was identified as a non-competitive inhibitor of BACE1. nih.govresearchgate.net

In the case of cholinesterase inhibition, kinetic studies of certain coumarin derivatives have indicated a mixed-type reversible inhibition. researchgate.net This dual interaction with both the catalytic and peripheral sites of the enzyme is consistent with the molecular docking studies. The reversible nature of the inhibition is also a desirable characteristic, as it can potentially lead to fewer side effects compared to irreversible inhibitors. For MAO-B, some 3-acetylcoumarin derivatives have been shown to be reversible inhibitors. nih.goviiarjournals.org

Molecular Basis of Enzyme-Ligand Interactions

Molecular docking and molecular dynamics simulations have provided valuable insights into the interactions between coumarin analogs and their target enzymes at the molecular level. nih.govnih.govnih.gov For AChE, docking studies have confirmed that coumarin derivatives can bind to both the catalytic active site and the peripheral anionic site. nih.govnih.gov In the active site, interactions can occur with key amino acid residues. For example, some coumarin derivatives form hydrogen bonds with residues like Gly-120, Tyr-124, and Tyr-133. nih.gov

For MAO-B, docking experiments have been used to rationalize the activity and selectivity of coumarin-3-acyl derivatives. researchgate.net These studies help in understanding the structural requirements for effective inhibition and can guide the design of more potent and selective inhibitors. scienceopen.com The binding of coumarin analogs within the active site of MAO enzymes can be influenced by the nature and position of substituents on the coumarin ring. scienceopen.com

Antioxidant Properties and Radical Scavenging Mechanisms

Free Radical Scavenging Assays (e.g., DPPH, Superoxide Anion, Hydroxyl Radical)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. mdpi.com Coumarin and its derivatives have been investigated for their antioxidant properties and ability to scavenge free radicals. mdpi.comnih.gov

Several in vitro assays are used to evaluate the free radical scavenging activity of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to assess the hydrogen-donating ability of antioxidants. nih.gov Studies on 3-acetylcoumarin derivatives have shown promising results in DPPH assays when compared to the standard antioxidant, ascorbic acid. researchgate.net Other coumarin derivatives have also demonstrated the ability to reduce the stable DPPH radical. mdpi.com

The scavenging of other reactive oxygen species, such as the superoxide anion radical and the hydroxyl radical, has also been evaluated for coumarin derivatives. nih.gov A series of hydroxylated 3-hydroxycoumarins were tested for their ability to scavenge these radicals, with compounds hydroxylated at the C-6 and C-7 positions showing the highest activity, comparable to that of quercetin and vitamin C. nih.gov These compounds are believed to form o- and p-quinonoid derivatives upon scavenging radicals. nih.gov

Enhanced Antioxidant Activity through Metal Chelation

The antioxidant capabilities of coumarin derivatives, including analogs of this compound, can be significantly enhanced through the mechanism of metal chelation. Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), are known to catalyze the formation of highly reactive oxygen species (ROS), like the hydroxyl radical, through Fenton-type reactions. mdpi.com By binding to these metal ions, chelating agents can form stable, redox-inactive complexes, thereby preventing them from participating in reactions that generate oxidative stress. mdpi.com

Polyphenolic compounds, which share structural similarities with certain coumarin analogs, are recognized for their potential as natural chelators. nih.gov The therapeutic effects of these compounds are linked to their combined antioxidant and metal-chelating properties. nih.gov Studies on various heterocyclic compounds have demonstrated a direct correlation between their metal-chelating ability and their antioxidant activity. For instance, the chelating properties of certain (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives have been assessed using methods like the o-phenanthroline test, which measures the formation of a complex with iron (II). eco-vector.com

The effectiveness of a chelator as an antioxidant depends on its ability to fully bind the metal ion and alter its redox potential, making it a less effective catalyst for oxidative reactions. mdpi.com For example, a chelator that forms a 3:1 complex with Fe³⁺ can create a coordination sphere that is inaccessible to oxidizing ligands like hydrogen peroxide (H₂O₂), thus inhibiting the production of damaging radicals. mdpi.com This mechanism suggests that this compound analogs possessing appropriate functional groups can act as potent antioxidants not only by direct radical scavenging but also by sequestering pro-oxidant metal ions.

Other Pharmacological Potentials (In Vitro)

Analogs of this compound are part of the broader coumarin class of compounds, which is recognized for possessing diverse pharmacological properties, including anti-inflammatory activity. nih.gov In vitro studies have shown that certain substituted chromen-2-one compounds exhibit significant anti-inflammatory potential. researchgate.net One of the common in vitro models to assess this activity is the membrane stabilization method, which evaluates the ability of a compound to prevent the lysis of red blood cells, a process analogous to the rupture of lysosomal membranes during inflammation. researchgate.net

The molecular mechanisms underlying the anti-inflammatory actions of these compounds are multifaceted and involve the modulation of key signaling pathways. mdpi.com Research on structurally related compounds has shown the ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-induced macrophages. nih.gov This suppression is often achieved through the downregulation of critical inflammatory pathways, including the nuclear factor-κB (NF-κB) and the protein kinase B/mammalian target of rapamycin (AKT/mTOR) signaling pathways. nih.gov

Furthermore, some coumarin-based analogs exert their anti-inflammatory effects by upregulating the Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1 (Nrf2/HO-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense system. nih.gov Another important mechanism is the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of inflammatory mediators like prostaglandins and leukotrienes. mdpi.com

Table 1: Molecular Pathways Modulated by Coumarin Analogs for Anti-Inflammatory Effects

Pathway/Target Effect of Compound Consequence
NF-κB Signaling Downregulation/Inhibition Decreased transcription of pro-inflammatory genes and cytokines (TNF-α, IL-6). nih.gov
AKT/mTOR Signaling Downregulation Modulation of cell survival and inflammatory responses. nih.gov
Nrf2/HO-1 Pathway Upregulation/Activation Enhanced antioxidant defense and resolution of inflammation. nih.gov

| COX/5-LOX Enzymes | Inhibition | Reduced production of prostaglandins and leukotrienes. mdpi.com |

The enzyme HIV-1 reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy. mdpi.com It is a multifunctional enzyme with both DNA polymerase and ribonuclease H (RNase H) activities, which are essential for converting the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome. mdpi.comyoutube.com Inhibition of either of these functions can effectively block the HIV-1 replication cycle. mdpi.com

While direct studies on this compound are limited in this context, the potential for coumarin derivatives to act as HIV-1 RT inhibitors is an active area of research. Many small molecules have been identified that can inhibit RT activity. These inhibitors are broadly classified as nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. nih.govnih.gov

For example, studies on the small molecule 3G11 (6-(tert-butyl)-4-phenyl-4-(trifluoromethyl)-1H,3H-1,3,5-triazin-2-one) demonstrated potent inhibition of the HIV-1 RT enzymatic activity in vitro, comparable to the established NNRTI nevirapine. nih.govnih.gov This highlights the principle that non-nucleoside heterocyclic compounds can serve as effective inhibitors. The search for novel NNRTIs with unique resistance profiles continues, and the coumarin scaffold represents a promising starting point for the design of new antiviral agents targeting this crucial viral enzyme.

Bacterial neuraminidase (BNA), also known as sialidase, is an enzyme that cleaves terminal sialic acid residues from glycoconjugates. nih.gov This enzyme is a key virulence factor in many pathogenic bacteria, playing a role in nutrition, host colonization, and biofilm formation. nih.gov Consequently, the inhibition of BNA is considered a promising strategy for developing novel antibacterial agents.

Various natural and synthetic compounds have been investigated for their BNA inhibitory potential. For instance, a class of flavonoids known as ugonins demonstrated significant inhibition of BNA from Clostridium perfringens at nanomolar concentrations. nih.gov Kinetic studies revealed that these compounds act as reversible, noncompetitive inhibitors. nih.gov Research into anomeric 1,2,3-triazole-linked sialic acid derivatives has shown that hydrophobic substituents can lead to significant neuraminidase inhibition, suggesting that the hydrophobicity of an inhibitor plays a crucial role in its binding and efficacy. Given the structural diversity of the coumarin nucleus, this compound analogs could be designed to interact with the active or allosteric sites of BNA, potentially disrupting bacterial pathogenesis.

The enzymes α-amylase and α-glucosidase are key players in carbohydrate digestion, breaking down complex starches into absorbable glucose. nih.gov Inhibiting these enzymes can delay glucose uptake and reduce postprandial hyperglycemia, which is a therapeutic strategy for managing type 2 diabetes mellitus. nih.gov Many natural and synthetic compounds, including various chalcone and isoflavone derivatives, have been reported to inhibit these enzymes. researchgate.netresearchgate.net

The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. For example, in one study, a prenylated isoflavone (compound 5c) showed potent inhibition of both α-glucosidase (IC₅₀ = 17.6 µM) and α-amylase (IC₅₀ = 21.2 µM), outperforming the standard drug acarbose against α-glucosidase (IC₅₀ = 527.5 µM). researchgate.net Molecular docking and fluorescence quenching studies are often employed to understand the interaction between the inhibitors and the active sites of these enzymes. nih.gov These investigations suggest that this compound analogs, as part of the broader class of benzopyran derivatives, are viable candidates for development as inhibitors of these key digestive enzymes.

Table 2: Example IC₅₀ Values for α-Amylase and α-Glucosidase Inhibitors

Compound Class Compound Example α-Amylase IC₅₀ α-Glucosidase IC₅₀ Reference
Triterpenoid 3-Oxolupenal 46.2 µg/mL (101.6 µM) 62.3 µg/mL (141.9 µM) nih.gov
Triterpenoid Katononic Acid 52.4 µg/mL (119.3 µM) 88.6 µg/mL (194.8 µM) nih.gov
Prenylated Isoflavone Compound 5a 85.0 µM 60.5 µM researchgate.net
Prenylated Isoflavone Compound 5c 21.2 µM 17.6 µM researchgate.net

| Standard Drug | Acarbose | 20.1 µM | 527.5 µM | researchgate.net |

Sirtuins are a family of seven (SIRT1-SIRT7) NAD⁺-dependent protein deacetylases and ADP-ribosyltransferases that are crucial regulators of metabolism, DNA repair, cell survival, and aging. nih.gov Their involvement in a wide range of human pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, has made them attractive therapeutic targets. nih.gov The modulation of sirtuin activity, either through inhibition or activation, can have significant therapeutic effects.

The discovery of small molecules that can modulate sirtuin activity is an area of intense research. Sirtinol, a 2-hydroxy-1-naphthaldehyde derivative, was one of the first identified inhibitors of yeast Sir2 and human SIRT1 and SIRT2. rcmd.it Subsequent research has focused on developing sirtinol analogs with improved potency and selectivity. rcmd.it Enzymatic assays are central to this research, allowing for the screening of compound libraries and the determination of inhibitory potency (e.g., IC₅₀ values). These assays typically measure the deacetylation of a fluorescently labeled peptide substrate. mdpi.com The development of this compound analogs as potential sirtuin modulators could provide novel tools for epigenetic research and the treatment of sirtuin-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetyl-6-nitrochromen-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between substituted 2-hydroxybenzaldehydes and ethyl acetoacetate under microwave irradiation with piperidine as a catalyst, followed by nitration using concentrated HNO₃ at low temperatures (-10°C) to introduce the nitro group . Key parameters include temperature control during nitration to avoid over-oxidation and solvent selection (e.g., ethanol or acetic acid) to improve crystallinity.
  • Data Analysis : Monitor reaction progress via TLC and characterize intermediates using IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (acetyl proton at δ 2.6–2.8 ppm). Final purity can be assessed via HPLC with a C18 column and UV detection at 254 nm.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign acetyl (δ ~2.6 ppm, singlet) and nitro group positions using NOESY/ROESY to confirm spatial proximity of substituents .
  • IR : Confirm carbonyl (1680–1720 cm⁻¹) and nitro (1520–1560 cm⁻¹) functional groups.
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.04 for C₁₁H₈NO₅).
    • Contradiction Resolution : Discrepancies between predicted and observed spectral data may arise from tautomerism or crystal packing effects; cross-validate with X-ray diffraction .

Q. What strategies mitigate stability issues (e.g., hydrolysis, photodegradation) in this compound during storage?

  • Methodology :

  • Hygroscopicity : Store under inert gas (N₂/Ar) with molecular sieves to prevent moisture absorption.
  • Photostability : Conduct accelerated aging studies under UV light (λ = 365 nm) and analyze degradation products via LC-MS. Use amber glassware for light-sensitive samples .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

  • Experimental Design :

  • Grow single crystals via slow evaporation in ethanol/acetone. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters. Analyze puckering parameters for the chromen-2-one ring using Cremer-Pople coordinates (e.g., Q₂, θ for out-of-plane distortions) .
    • Data Interpretation : Compare bond lengths (C=O: ~1.21 Å, C-NO₂: ~1.47 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify deviations caused by crystal packing .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound crystals?

  • Methodology :

  • Use graph-set analysis (Etter’s formalism) to classify intermolecular interactions (e.g., D(2) motifs for nitro-acetyl dimerization) .
  • Calculate interaction energies using Hirshfeld surface analysis (CrystalExplorer) to quantify contributions from H-bonding (O⋯H, N⋯H) vs. van der Waals contacts .
    • Contradiction Analysis : Discrepancies between predicted and observed packing motifs may arise from steric hindrance from the acetyl group; validate with lattice energy calculations (PIXEL method) .

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Optimize geometry at B3LYP/6-311++G(d,p) and calculate electrostatic potential (ESP) maps to identify electrophilic sites (e.g., C-3 acetyl carbon) .
  • Simulate reaction pathways with explicit solvent models (e.g., water/DMSO) using Gaussian-09 or ORCA. Compare activation energies (ΔG‡) for nitro-group displacement vs. acetyl hydrolysis .
    • Validation : Cross-reference computed IR frequencies and transition states with experimental kinetics data (e.g., Arrhenius plots from UV-Vis monitoring).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.